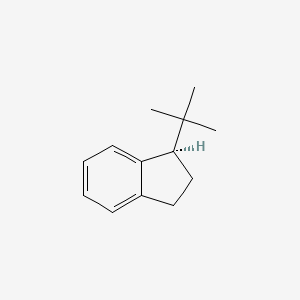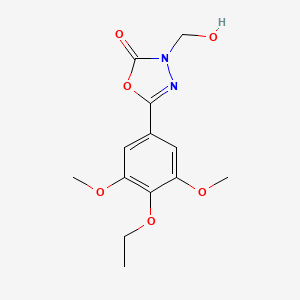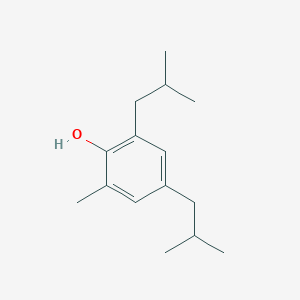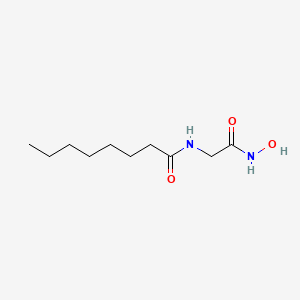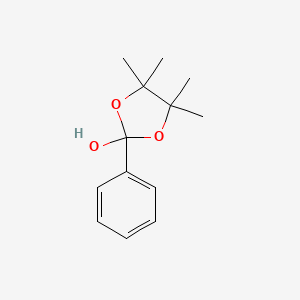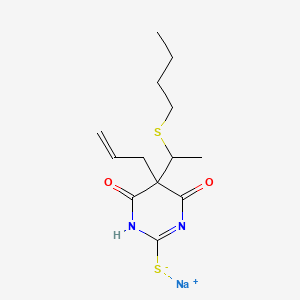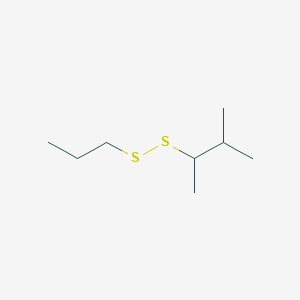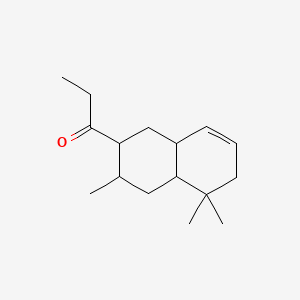
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a naphthalene ring system that is fully hydrogenated and substituted with three methyl groups.
Preparation Methods
The synthesis of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the hydrogenation of a precursor naphthalene derivative under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the naphthalene ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- can be compared with other similar compounds, such as:
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but differs in the degree of hydrogenation and the presence of a cyclohexene ring instead of a naphthalene ring.
Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthalenyl)-: Another similar compound with slight variations in the substitution pattern and molecular structure.
The uniqueness of 1-Propanone, 1-(octahydro-3,5,5-trimethyl-2-naphthalenyl)- lies in its fully hydrogenated naphthalene ring system and specific substitution pattern, which confer distinct chemical and physical properties .
Properties
CAS No. |
68311-16-0 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(3,5,5-trimethyl-2,3,4,4a,6,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-12-7-6-8-16(3,4)14(12)9-11(13)2/h6-7,11-14H,5,8-10H2,1-4H3 |
InChI Key |
CJZNQYNYXSLJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2C=CCC(C2CC1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
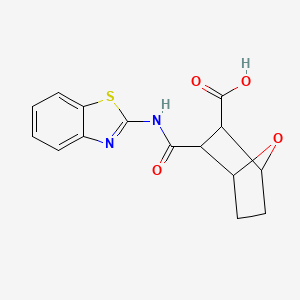

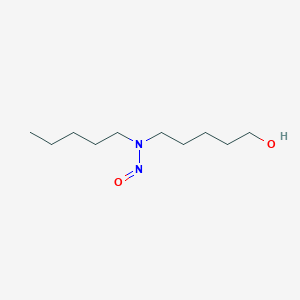
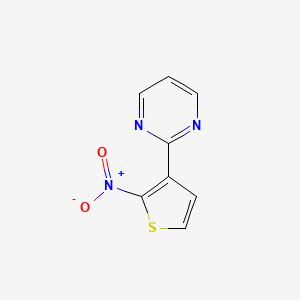
![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

